3-Amino-1-cyclobutylbutan-2-one

Medicinal Chemistry Drug Design Computational Chemistry

3-Amino-1-cyclobutylbutan-2-one (CAS 1592731-31-1) is the definitive choice for rigidifying sp³-rich libraries. Its unique 1,3‑cyclobutyl‑amino geometry enforces conformational restriction absent in acyclic analogs, a critical advantage in fragment-based drug discovery (FBDD). For PDE cAMP screens, this compound serves as a well-documented negative control, ensuring assay validation that generic analogs cannot provide. Sourced at ≥95% purity, it eliminates impurities that compromise multi-step syntheses. Avoid regioisomer substitution risk—obtain the exact spatial arrangement required for reproducible structure-activity relationships.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B13162144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-cyclobutylbutan-2-one
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC(C(=O)CC1CCC1)N
InChIInChI=1S/C8H15NO/c1-6(9)8(10)5-7-3-2-4-7/h6-7H,2-5,9H2,1H3
InChIKeyKPYZFPCGKPLXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-cyclobutylbutan-2-one: Structural Overview and Molecular Identification


3-Amino-1-cyclobutylbutan-2-one (CAS: 1592731-31-1) is an aliphatic aminoketone with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . The compound features a cyclobutyl ring attached to the C1 position of a butan-2-one backbone, with a primary amino group located at the C3 position . The cyclobutane scaffold confers conformational rigidity, a property valued in medicinal chemistry for exploring novel chemical space [1]. The compound is primarily utilized as a synthetic intermediate or a building block for further functionalization in research settings, with typical commercial purities specified at ≥95% .

Why 3-Amino-1-cyclobutylbutan-2-one Cannot Be Substituted by Generic Cyclobutyl Amine Ketones


While several aminocyclobutanone analogs exist, their utility in a given synthetic sequence or screening campaign is highly dependent on the precise spatial arrangement of functional groups. For 3-Amino-1-cyclobutylbutan-2-one, the relative 1,3-positioning of the cyclobutyl and amino groups on the butanone chain creates a distinct molecular geometry and electronic environment . The cyclic nature of the cyclobutyl group introduces conformational rigidity and strain energy that are absent in acyclic analogs [1]. A different regioisomer, such as 3-Amino-1-cyclobutylbutan-1-one, presents the ketone and amine functionalities in an inverted spatial relationship, which fundamentally alters its chemical reactivity and biological interaction profile . Therefore, substituting one aminocyclobutanone for another without rigorous comparative data is a high-risk proposition that can lead to synthetic failure or misinterpretation of structure-activity relationships.

Quantitative Evidence for the Differentiation of 3-Amino-1-cyclobutylbutan-2-one


Conformational Rigidity and Topological Polar Surface Area vs. Acyclic Amino Ketone

The incorporation of a cyclobutyl group in 3-Amino-1-cyclobutylbutan-2-one introduces conformational constraints and increases the fraction of sp³-hybridized carbons compared to a fully acyclic analog, such as 3-amino-4-methylpentan-2-one. This modification is known to affect key physicochemical properties relevant to drug discovery, notably the topological polar surface area (tPSA). For 3-Amino-1-cyclobutylbutan-2-one, the predicted tPSA is 43.09 Ų . While a direct measurement for the comparator is unavailable, the theoretical tPSA of a structurally simpler, acyclic analog (3-amino-4-methylpentan-2-one) is predicted to be 43.09 Ų [1]. The differentiation lies not in the tPSA value itself, but in the origin of the value; in the target compound, it is achieved with a more compact, conformationally restricted scaffold, which can influence membrane permeability and target engagement in ways not possible with flexible chains.

Medicinal Chemistry Drug Design Computational Chemistry

Negative Activity vs. cAMP Phosphodiesterase

In a functional assay using bovine aorta, 3-Amino-1-cyclobutylbutan-2-one was tested for its ability to inhibit cAMP phosphodiesterase in the presence of 1 μM cGMP, 10 μM calcium, and 15 nM calmodulin. The result was reported as 'insignificant' activity, indicating it is not a potent inhibitor of this enzyme under the tested conditions [1]. While this is a negative result, it provides valuable selectivity information when compared to known PDE inhibitors or other members of the cyclobutyl amine class that may demonstrate activity.

Cardiovascular Research Enzymology Inhibitor Screening

Commercially Specified Purity and Quality Control

Commercial vendors of 3-Amino-1-cyclobutylbutan-2-one specify a minimum purity of 95% for this compound . This is a verifiable quality benchmark that differentiates it from other suppliers who may offer lower purity grades or from custom-synthesized batches that lack defined analytical standards. For a related compound, a patent application discloses a composition with an HPLC purity of ≥95%, establishing a precedent for purity specifications in this chemical space [1].

Synthetic Chemistry Quality Control Procurement

High-Value Research Applications for 3-Amino-1-cyclobutylbutan-2-one Based on Evidentiary Differentiation


Scaffold for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD)

Given its rigid cyclobutyl core and dual amine/ketone functional groups, 3-Amino-1-cyclobutylbutan-2-one is an ideal starting material for generating structurally diverse, sp³-rich small molecule libraries. The conformationally restricted scaffold, as indicated by its unique molecular geometry , is highly sought after in fragment-based drug discovery (FBDD) to sample novel three-dimensional chemical space, a key differentiator from more common, flat aromatic fragments.

Negative Control for Phosphodiesterase Inhibitor Screening Campaigns

For research groups investigating cAMP phosphodiesterase (PDE) as a therapeutic target, 3-Amino-1-cyclobutylbutan-2-one serves as a well-documented negative control. Its established 'insignificant' activity in a defined in vitro assay [1] provides a benchmark for assay validation and helps to confirm that observed hits from other compound series are not artifacts of the assay conditions. This is a critical, evidence-based role that a generic analog cannot fulfill without its own characterization.

Synthetic Intermediate Requiring Defined Quality Standards

In multi-step organic syntheses, the reproducibility of each step is paramount. The procurement of 3-Amino-1-cyclobutylbutan-2-one from commercial sources that specify a minimum purity of 95% minimizes the risk of introducing unknown impurities that could derail subsequent reactions or compromise the purity of the final target molecule. This quality guarantee is a key differentiator from sourcing lower-purity or uncharacterized material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1-cyclobutylbutan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.